Antimony tris(isooctyl thioglycolate)

Description

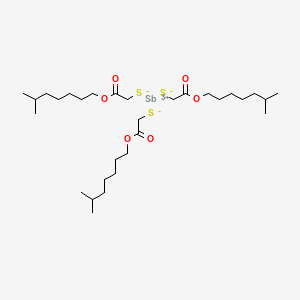

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

27288-44-4 |

|---|---|

Molecular Formula |

C30H57O6S3S |

Molecular Weight |

731.7 g/mol |

IUPAC Name |

antimony(3+);2-(6-methylheptoxy)-2-oxoethanethiolate |

InChI |

InChI=1S/3C10H20O2S.Sb/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;/h3*9,13H,3-8H2,1-2H3;/q;;;+3/p-3 |

InChI Key |

OATORLCCIQBWBF-UHFFFAOYSA-K |

SMILES |

CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].[Sb+3] |

Canonical SMILES |

CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].[Sb+3] |

Other CAS No. |

27288-44-4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Antimony Tris Isooctyl Thioglycolate

Precursor Compounds and Reactant Stoichiometry in Antimony Tris(isooctyl thioglycolate) Synthesis

The formation of Antimony Tris(isooctyl thioglycolate) relies on the precise combination of an antimony source and an organic sulfur-containing ligand. The stoichiometry of these reactants is critical to drive the reaction to completion and minimize residual starting materials in the final product.

Antimony Trioxide as a Key Reactant

Antimony trioxide (Sb₂O₃) is the most significant commercial and industrial source of antimony for this synthesis. googleapis.com It is an inorganic compound that serves as the trivalent antimony (Sb³⁺) donor in the reaction. nih.gov The synthesis process involves reacting antimony oxide with a mercaptoacid ester, such as isooctyl thioglycolate. googleapis.com The general reaction sees three moles of the mercaptoacid ester reacting with one mole of antimony trioxide to form the desired product and water as a byproduct. googleapis.com However, using a precise stoichiometric amount often results in an incomplete reaction, leaving unreacted antimony oxide in the final product, which can cause haziness and instability. googleapis.com

Isooctyl Thioglycolate as a Ligand Source

Isooctyl thioglycolate (IOTG) is the primary organic reactant, functioning as the ligand that coordinates with the antimony atom. googleapis.comgoogle.com It is an ester of thioglycolic acid and isooctyl alcohol. researchgate.net In the synthesis, the thiol group (-SH) of the isooctyl thioglycolate is the reactive site that bonds with the antimony atom. googleapis.com The reaction stoichiometry typically calls for three molecules of isooctyl thioglycolate for each trivalent antimony atom, leading to the formation of the "tris" complex. googleapis.comnih.gov To ensure the reaction proceeds to completion, a stoichiometric excess of the isooctyl thioglycolate is often used. googleapis.comgoogle.com This excess helps to fully consume the antimony oxide, resulting in a clearer, more stable liquid product. googleapis.com

Role of Thioglycolic Acid in Synthetic Pathways

Thioglycolic acid is a fundamental raw material for synthesizing organic antimony heat stabilizers. chemicalbook.com In the production of Antimony Tris(isooctyl thioglycolate), thioglycolic acid can be used as an additional acidic component in the reaction mixture. google.com Its inclusion helps to ensure that substantially all of the antimony oxide reacts. google.com In one documented synthesis, a reaction mixture was prepared with antimony oxide, a primary amount of isooctyl thioglycolate, and a smaller molar quantity of thioglycolic acid to facilitate a complete reaction. google.com The resulting product contained a small percentage of unreacted acidic components, including isooctyl thioglycolate and the added thioglycolic acid, but was clear and shelf-stable. google.com

Table 1: Precursor Compounds in Synthesis Click on headers to sort

| Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| Antimony Trioxide | Sb₂O₃ | Source of trivalent antimony (Sb³⁺) |

| Isooctyl Thioglycolate | C₁₀H₂₀O₂S | Primary ligand source; reacts with antimony |

| Thioglycolic Acid | C₂H₄O₂S | Secondary acidic reactant to drive reaction completion |

Optimized Reaction Conditions and Parameters for Enhanced Synthesis Yield

Achieving a high yield and purity of Antimony Tris(isooctyl thioglycolate) is highly dependent on the careful control of reaction conditions. Temperature, reaction duration, and the use of catalysts are key parameters that are optimized to maximize product formation and quality.

Solvent Selection for Azeotropic Distillation Processes

In the synthesis of antimony tris(isooctyl thioglycolate) from antimony(III) oxide and isooctyl thioglycolate, water is a byproduct. To drive the reaction to completion, this water is typically removed as it is formed. Azeotropic distillation is a common and effective method for this purpose. The selection of an appropriate solvent, known as an entrainer, is crucial for the efficiency of this process.

The ideal entrainer should form a low-boiling azeotrope with water. This allows for the selective removal of water from the reaction mixture at a temperature lower than the boiling point of any of the individual components, thus protecting the reactants and products from thermal degradation. The entrainer should also be inert with respect to the reactants and products.

Commonly used solvents for azeotropic water removal in esterification and similar reactions include toluene (B28343), xylene, and hexane. These solvents are immiscible with water, which allows for the separation of the condensed azeotrope in a Dean-Stark trap. The water can then be removed, and the solvent returned to the reaction vessel. A patent describing the synthesis of antimony tris(isooctyl thioglycolate) mentions the collection of evolved water, implying a distillation process, though a specific azeotropic solvent is not named. googleapis.com

Table 1: Potential Solvents for Azeotropic Distillation in Organoantimony Thioglycolate Synthesis

| Solvent | Boiling Point (°C) | Azeotrope with Water (°C) | Water Content in Azeotrope (% w/w) |

| Toluene | 111 | 85 | 20.2 |

| Xylene (mixed isomers) | 138-144 | 92-95 | ~36 |

| Hexane | 69 | 61.6 | 5.6 |

Note: The data in this table is based on general chemical principles of azeotropic distillation and represents common solvents used for similar reactions. The optimal solvent for the specific synthesis of antimony tris(isooctyl thioglycolate) would require experimental validation.

Alternative Synthetic Routes to Related Organoantimony Thioglycolates

Synthesis of Antimony Pent(isooctyl thioglycollate)

Antimony pent(isooctyl thioglycolate), an antimony(V) compound, can be synthesized through various routes. One method involves the chlorination of molten antimony trichloride (B1173362) to produce antimony pentachloride. sci-hub.se This antimony pentachloride can then be reacted with isooctyl thioglycolate. Antimony pentachloride is a strong Lewis acid and will readily react with the thiol group of the isooctyl thioglycolate.

Reaction Pathways Involving Antimony Peroxide Intermediates

An alternative route to antimony(V) organothioglycolates involves the use of an antimony peroxide intermediate. Kinetic studies have shown that antimony(III) can be oxidized by hydrogen peroxide. The rate of this oxidation is dependent on pH, with the reaction proceeding through the formation of the Sb(OH)₄⁻ anion. nih.gov

In a synthetic context, antimony trioxide can be oxidized to form a colloidal antimony peroxide. This peroxide intermediate is then reacted with isooctyl thioglycolate to yield the antimony(V) product. This method avoids the use of harsher oxidizing agents.

Formation of Antimony(V) Isooctyl Thioglycolate from Antimonate (B1203111) Precursors

Sodium antimonate (NaSbO₃) serves as a stable and less hazardous precursor for the synthesis of antimony(V) compounds. wikipedia.orgatamanchemicals.com Sodium antimonate can be prepared by various methods, including the oxidation of antimony trioxide in an alkaline solution or by roasting antimony trioxide with sodium nitrate. researchgate.netgoogle.com

The synthesis of antimony(V) isooctyl thioglycolate from sodium antimonate involves the reaction of the antimonate with isooctyl thioglycolate in the presence of an acid, such as hydrochloric acid. The acid facilitates the reaction, and the water produced as a byproduct can be removed by distillation to drive the reaction forward.

Table 2: Reaction Parameters for Synthesis from Sodium Antimonate

| Reactant 1 | Reactant 2 | Catalyst/Acid | Byproduct |

| Sodium Antimonate | Isooctyl Thioglycolate | Hydrochloric Acid | Water, Sodium Chloride |

Recovery of Isooctyl Thioglycolate from Distillation Residues via Hydrogenolysis

The recovery of valuable starting materials from reaction residues is an important aspect of green chemistry and process economics. In the synthesis of antimony thioglycolates, distillation residues may contain unreacted isooctyl thioglycolate and other antimony-containing species. One potential method for the recovery of isooctyl thioglycolate is through hydrogenolysis.

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. In the context of antimony thioglycolate residues, the target would be the cleavage of the antimony-sulfur bond. mdpi.comnih.gov This would regenerate the isooctyl thioglycolate, which could then be purified and reused. The reaction is typically carried out in the presence of a catalyst, such as a sulfided nickel-molybdenum (B8610338) catalyst. researchgate.net

While a specific protocol for the hydrogenolysis of antimony tris(isooctyl thioglycolate) distillation residues is not detailed in the available literature, the principles of disulfide and thioether hydrogenolysis suggest its potential applicability. researchgate.net The process would likely involve treating the residue with hydrogen gas at elevated temperature and pressure in the presence of a suitable catalyst.

It is important to note that direct evidence for the successful application of hydrogenolysis for the recovery of isooctyl thioglycolate from antimony-containing distillation residues is limited in the public domain, and further research would be required to validate this as a viable industrial process. Other recovery methods for thioglycolic acid and its esters from waste streams often involve extraction and distillation techniques. google.comresearchgate.netgoogle.com

Mechanistic Investigations of Antimony Tris Isooctyl Thioglycolate As a Polymer Stabilizer

Role in Halogenated Polymer Thermal Degradation Mitigation, with Emphasis on Polyvinyl Chloride

Antimony tris(isooctyl thioglycolate) is recognized as an effective heat and light stabilizer for halogenated polymer compositions, especially those based on polyvinyl chloride. google.com The processing of vinyl halide resins into finished goods requires high temperatures, which can trigger thermal degradation. The principal degradation pathway is dehydrochlorination, a chemical reaction where hydrogen chloride (HCl) is stripped from the polymer backbone. google.com This process is autocatalytic, meaning the released HCl promotes further degradation, leading to severe discoloration, reduced flexibility, and a decline in the polymer's mechanical strength.

The fundamental function of antimony tris(isooctyl thioglycolate) is to interrupt this destructive cycle. google.com It actively mitigates thermal degradation by neutralizing the hydrogen chloride as it forms, thereby preventing the autocatalytic cascade that would otherwise compromise the polymer's structural integrity. This stabilizing action allows for the high-temperature processing of PVC while maintaining its desired physical properties and appearance. The stabilizer is typically supplied as a liquid, which facilitates its uniform dispersion within the resin. google.com

Proposed Mechanisms of Stabilization

The stabilizing action of antimony tris(isooctyl thioglycolate) is attributed to a combination of chemical processes that work in concert to protect the polymer.

Phase Transfer Catalysis for Metallic Carboxylates in Polymer Matrices

Phase transfer catalysis (PTC) describes a process where a catalyst facilitates the movement of a reactant across the boundary between two immiscible phases, enabling a reaction to occur. In a polymer system, the organic polymer matrix and the inorganic metallic stabilizer can be viewed as two distinct phases. The stabilizing action of antimony tris(isooctyl thioglycolate) is consistent with the principles of PTC.

The stabilizer must be able to interact with degradation byproducts like HCl, which are generated within the polymer matrix. The antimony compound acts as a scavenger, effectively transferring these detrimental species away from the polymer backbone. The efficiency of this proposed PTC mechanism hinges on the stabilizer's ability to be mobile and soluble within the polymer matrix, allowing it to reach and neutralize degradation sites as they appear.

Ligand Exchange Reactions and Their Contribution to Stabilization

A central feature of the stabilization mechanism is the process of ligand exchange. Antimony tris(isooctyl thioglycolate) is an antimony (III) salt where three isooctyl thioglycolate molecules act as ligands bound to the central antimony atom. During the thermal processing of PVC, unstable chlorine atoms on the polymer chain can be exchanged for these more stable thioglycolate ligands.

This ligand exchange has a dual benefit. First, it replaces the labile chlorine atoms that serve as initiation points for dehydrochlorination with more stable groups. Second, the antimony compound itself reacts with the liberated hydrogen chloride to produce antimony chlorides, effectively sequestering the acid and preventing it from catalyzing further degradation. Commercial stabilizer formulations often contain an excess of the isooctyl thioglycolate ligand to ensure a ready supply for these critical exchange reactions. google.com

Interaction with Dehydrochlorination Processes in Polymer Degradation

The thermal degradation of PVC is characterized by the sequential elimination of HCl, which results in the formation of long chains of conjugated double bonds known as polyenes. These polyene structures are strong chromophores and are directly responsible for the yellowing and eventual blackening of the material during degradation.

Antimony tris(isooctyl thioglycolate) directly intervenes in this dehydrochlorination cascade. The sulfur atom of the thioglycolate ligand is believed to substitute the highly reactive allylic chlorine atoms that form on the PVC chain after the first molecule of HCl is lost. This substitution creates a more thermally stable thioether linkage, which effectively halts the "unzipping" reaction that would otherwise propagate along the polymer chain and lead to rapid discoloration and failure.

Comparative Analysis of Stabilization Efficacy with Antimony Pent(isooctyl thioglycollate)

The performance of antimony stabilizers can be influenced by the oxidation state of the central antimony atom. Comparative studies between the trivalent antimony tris(isooctyl thioglycolate) and its pentavalent counterpart, antimony pent(isooctyl thioglycolate), have revealed distinct efficacy profiles. researchgate.net

Research indicates that antimony pent(isooctyl thioglycolate) provides superior initial thermal stability when compared to the trivalent form. researchgate.net However, for long-term heat stability, antimony tris(isooctyl thioglycolate) is more effective, offering protection over a more extended period of thermal stress. researchgate.net This suggests a performance trade-off: the pentavalent stabilizer offers a stronger immediate defense against heat, while the trivalent stabilizer provides more durable, long-lasting protection. researchgate.net

Interactive Data Table: Comparative Stabilizer Efficacy

| Compound | Initial Thermal Stability | Long-Term Thermal Stability |

|---|---|---|

| Antimony tris(isooctyl thioglycolate) | Good | Better |

| Antimony pent(isooctyl thioglycolate) | Better | Good |

This table summarizes research findings indicating that Antimony pent(isooctyl thioglycolate) excels in providing initial heat protection, while Antimony tris(isooctyl thioglycolate) is superior for long-term stability. researchgate.net

Postulated Similarities to Organotin Stabilizer Mechanisms

The mechanism by which antimony tris(isooctyl thioglycolate) stabilizes PVC is frequently compared to that of organotin stabilizers, particularly organotin mercaptides, which are well-documented in scientific literature. The functional pathways of these two classes of stabilizers are believed to be highly analogous.

Both antimony and organotin mercaptide stabilizers are understood to operate via two primary mechanisms:

HCl Scavenging: They readily react with hydrogen chloride, neutralizing it before it can catalyze widespread polymer degradation.

Displacement of Labile Chlorines: The mercaptide ligands from both stabilizer types can replace the unstable allylic chlorine atoms on the PVC backbone. This deactivates the sites where dehydrochlorination begins. The resulting linkage formed by the stabilizer is significantly more stable than the carbon-chlorine bond it replaces.

Based on these parallels, it is widely postulated that antimony tris(isooctyl thioglycolate) achieves thermal stabilization in PVC through a mechanistic framework that mirrors the established functions of organotin mercaptide stabilizers.

Elucidation of Antimony-Sulfur Bond Properties in Stabilization Chemistry

The stabilizing action of antimony tris(isooctyl thioglycolate) in polymers like PVC is intrinsically linked to the chemical properties and reactivity of its antimony-sulfur (Sb-S) bonds. These bonds are central to the compound's ability to counteract the degradation pathways of the polymer.

The primary mechanism of heat stabilization involves the substitution of labile chlorine atoms in the PVC chain by the mercaptide groups from the stabilizer. This process is facilitated by the nature of the Sb-S bond. Research suggests that antimony mercaptides may not act directly as stabilizers but can function as phase transfer catalysts, enhancing the efficiency of other stabilizers like metal carboxylates (e.g., calcium stearate). google.com The synergy between antimony tris(isooctyl thioglycolate) and calcium stearate (B1226849) is well-documented, leading to improved long-term heat stability. researchgate.net

The strength and reactivity of the Sb-S bond are critical. It must be labile enough to react with the degrading polymer but stable enough to not decompose prematurely. The general mechanism for antimony mercaptide stabilizers involves neutralizing the hydrogen chloride (HCl) that evolves from PVC during thermal degradation, thereby preventing the autocatalytic dehydrochlorination of the polymer. pvcchemical.com The thio compounds generated in this process can also add to the polyene sequences that cause discoloration, thus improving the color of the PVC product. pageplace.de

The table below summarizes the key characteristics of the Antimony-Sulfur bond relevant to its stabilization function.

| Property | Description | Significance in Polymer Stabilization |

| Bond Polarity | The Sb-S bond possesses a degree of polarity due to the difference in electronegativity between antimony and sulfur. | This polarity influences the reactivity of the mercaptide group towards the electrophilic sites on the PVC chain. |

| Bond Dissociation Energy | The energy required to break the Sb-S bond homolytically. | A moderate bond dissociation energy is crucial for the timely release of the stabilizing mercaptide moiety during degradation. |

| Reactivity with HCl | The Sb-S bond can be cleaved by hydrogen chloride. | This reaction is fundamental to the neutralization of HCl, a primary degradation product of PVC, thus preventing further polymer degradation. |

| Ligand Exchange | Antimony tris(isooctyl thioglycolate) can undergo ligand exchange reactions with other metal stabilizers. | This is the basis for the synergistic effects observed with co-stabilizers like calcium stearate, leading to enhanced performance. researchgate.net |

Investigations into Photostabilization Effects in Polymer Systems

The utility of antimony tris(isooctyl thioglycolate) extends to providing some degree of photostability to polymer systems, although it is primarily known as a heat stabilizer. The mechanisms by which it mitigates photodegradation are multifaceted.

One of the key concerns with antimony mercaptides is their own stability under UV radiation, which can sometimes lead to the formation of colored byproducts. google.com However, formulations can be optimized to enhance light resistance. The photostabilization effect of antimony tris(isooctyl thioglycolate) can be attributed to several processes:

UV Absorption: While not its primary function, the compound may absorb a certain amount of UV radiation, dissipating the energy as heat and protecting the polymer from photolytic cleavage.

Radical Scavenging: Photodegradation of PVC involves the formation of free radicals. The sulfur-containing moieties of the stabilizer can act as radical scavengers, terminating the chain reactions that lead to polymer degradation.

Research into light-resistant antimony mercaptide heat stabilizers has shown that modifications to the basic structure or formulation can significantly improve performance under UV exposure. For example, the creation of antimony mercaptide chlorides has been shown to prevent the formation of brown-black substances upon UV irradiation. google.com

The following table presents a summary of research findings on the photostabilization effects of antimony-based stabilizers in PVC.

| Research Focus | Key Findings | Reference |

| Light-Resistant Formulations | The combination of antimony mercaptide with antimony trichloride (B1173362) in a toluene (B28343) solvent yields a light-resistant stabilizer that does not produce dark discoloration under UV light. | google.com |

| Synergistic Heat and Light Stabilization | The combination of antimony compounds with certain aromatic esters or aryloxides can synergistically improve both heat and light stability of halogen-containing polymers. | google.com |

| General Performance | Antimony mercaptide stabilizers are noted for their excellent thermal stability, but their performance in terms of light resistance can be a limiting factor for certain applications. | changshengmaterial.com |

Synergistic Stabilization Systems Incorporating Antimony Tris Isooctyl Thioglycolate

Co-stabilization with Metallic Carboxylates

The combination of antimony tris(isooctyl thioglycolate) and calcium stearate (B1226849) is a well-established synergistic system for PVC stabilization. google.comchangshengmaterial.com Research suggests that antimony mercaptides may not function directly as primary stabilizers but rather as efficient phase transfer catalysts that enhance the stabilizing action of metallic carboxylates like calcium stearate. google.com This co-stabilization provides excellent thermal stability, particularly noted during processing in twin-screw extruders. changshengmaterial.com

The synergy between these two components leads to a significant improvement in the long-term heat stability of PVC. For instance, studies on similar antimony mercaptide systems have demonstrated a notable increase in thermal stability time when combined with calcium stearate. A study on antimony pent(isooctyl thioglycolate) showed that a 2:1 mass ratio with calcium stearate increased the thermal stability time of PVC from 52 minutes to 58 minutes at 200°C. researchgate.net Another study involving antimony tris(mercaptoethyl stearate) also highlighted that its combination with calcium stearate resulted in thermal stability comparable to that of dibutyltin (B87310) dilaurate stabilizers. researchgate.net

| Stabilizer System | Component Ratio (by mass) | Thermal Stability Time at 200°C (minutes) | Reference |

|---|---|---|---|

| Antimony Pent(isooctyl thioglycollate) | - | 52 | researchgate.net |

| Antimony Pent(isooctyl thioglycollate) + Calcium Stearate | 2:1 | 58 | researchgate.net |

Composite Stabilizer Formulations and Multi-component Blends

To achieve optimal performance and address various processing and end-use requirements, antimony tris(isooctyl thioglycolate) is often incorporated into complex, multi-component stabilizer blends. These formulations leverage the synergistic effects of several additives to provide comprehensive protection for the PVC resin.

While antimony tris(isooctyl thioglycolate) is an effective heat stabilizer, the incorporation of antimony trioxide (Sb₂O₃) in specific formulations can provide a substantial, synergistic increase in heat stability. google.com It is crucial to note that antimony trioxide itself is not typically a heat stabilizer for PVC but is a well-known flame retardant. google.comgoogle.com Its synergistic effect on heat stability is realized when used in combination with a mixed metal carboxylate stabilizer (like a calcium/zinc system) and a hydrotalcite. google.com The addition of low levels of antimony trioxide to such a system can yield heat stability comparable to that of traditional lead or cadmium-based stabilizers. google.com This allows for the formulation of highly stable, heavy-metal-free PVC compounds.

| Base Stabilizer System | Additional Component | Observed Effect | Reference |

|---|---|---|---|

| Mixed Metal Carboxylates (Ca/Zn or Ba/Zn) + Hydrotalcite | Antimony Trioxide | Synergistic increase in heat stability | google.com |

| PVC Resin (General) | Antimony Trioxide (alone) | Primarily functions as a flame retardant, not a heat stabilizer | google.comgoogle.com |

Hydrotalcites are layered double hydroxides that play a critical role as co-stabilizers in modern PVC formulations. akdenizchemson.comkanademy.com Their primary function is to act as powerful acid scavengers, effectively neutralizing the hydrogen chloride (HCl) that is released during the thermal degradation of PVC. akdenizchemson.com This acid-scavenging capability is due to their unique anion-exchange properties. akdenizchemson.com

The inclusion of hydrotalcite is essential for the synergistic heat-stabilizing effect observed with antimony trioxide in mixed-metal systems. google.com Without the presence of a base like hydrotalcite, antimony trioxide does not provide an improvement in heat stability. google.com Synthetic hydrotalcites, often based on magnesium and aluminum, have significantly enhanced the performance of calcium/zinc (Ca/Zn) based stabilizer systems, contributing to the development of environmentally friendly, non-toxic stabilization packages. akdenizchemson.comkanademy.com

Zinc-based stabilizers, such as zinc stearate, are frequently used in combination with calcium stearate and other co-stabilizers in PVC formulations. nexuspolychem.comncsu.edunih.gov Antimony mercaptides show a good synergistic effect with these calcium-zinc systems. nexuspolychem.com Zinc carboxylates are particularly effective at improving the early color of PVC by replacing unstable chlorine atoms in the polymer chain. icm.edu.pl

However, this reaction produces zinc chloride (ZnCl₂), a strong Lewis acid that can catalytically accelerate PVC degradation, a phenomenon known as "zinc burning". pvcchemical.com To counteract this, calcium carboxylates are used in conjunction with zinc carboxylates. The calcium soap reacts with the generated zinc chloride to regenerate the zinc stabilizer and form calcium chloride (CaCl₂), which is harmless to the PVC. kanademy.comingenieur-buch.de

Integration with Phosphite (B83602) Compounds (e.g., diphenyl phosphite)

Research outlined in patents demonstrates this synergistic response. When a small amount of a phosphorus-containing aromatic ester or aryloxide is combined with antimony tris(isooctylmercaptoacetate), it markedly improves both the short- and long-term heat stability of the PVC resin. google.com This enhanced performance is attributed to the interaction between the two components, where the phosphite compound works to inhibit the spontaneous degradation of the primary antimony stabilizer, particularly in the presence of heat. google.com This synergistic improvement allows for more robust processing conditions and extends the service life of the final PVC product. General stabilizer packages for PVC frequently include a combination of metal carboxylates, antioxidants, and phosphite salts as co-stabilizers alongside primary stabilizers like antimony mercaptides. google.com

Combinations with Organotitanates and Glycerol (B35011) Partial Fatty Acid Complex Esters

The performance of Antimony Tris(isooctyl thioglycolate) can be significantly influenced when used in combination with other additives like glycerol partial fatty acid complex esters.

Notably, a distinct negative interaction has been observed with Glycerol Partial Fatty Acid Complex Esters , such as glycerol monostearate (GMS). Antimony mercaptide stabilizers are known to be susceptible to discoloration under light exposure, a phenomenon often referred to as "photogreying." platinumindustriesltd.com Research has shown that this greying effect is significantly intensified when glycerol partial esters are present in the formulation. platinumindustriesltd.com In Xenotest weathering trials, PVC formulations stabilized with antimony mercaptide in the presence of GMS and a small amount of titanium dioxide showed a substantial decrease in the L-value (a measure of lightness), indicating significant greying. platinumindustriesltd.com This suggests the formation of metallic antimony, leading to discoloration similar to that observed with lead-based stabilizers. platinumindustriesltd.com

There is limited available scientific literature detailing the specific interactions or synergistic effects of combining Organotitanates with Antimony Tris(isooctyl thioglycolate) in PVC stabilization.

Comparative Analysis of Synergistic Blends with Other Stabilizer Chemistries

The selection of a stabilizer system in PVC applications is a critical decision based on performance requirements, cost, and regulatory considerations. Antimony Tris(isooctyl thioglycolate) and its synergistic blends offer a unique profile when compared to other major stabilizer chemistries.

Organotin Compounds

Antimony mercaptides are chemically and functionally closely related to organotin mercaptides, often being positioned as a more cost-effective alternative. platinumindustriesltd.com However, a comparative analysis reveals distinct trade-offs between the two.

Performance: Organotin mercaptides, particularly methyltin and butyltin variants, are widely regarded as providing unparalleled performance in terms of heat stability, maintaining the initial color, and ensuring the transparency of the final PVC product. platinumindustriesltd.com They are effective at low dosages and are compatible with a wide range of other PVC additives, which minimizes processing issues. changshengmaterial.com Antimony Tris(isooctyl thioglycolate) provides excellent heat stability, approaching that of organotins, but typically falls short in providing the same level of pristine initial color and clarity. changshengmaterial.comnexuspolychem.com

Weathering and Light Stability: A primary differentiator is their performance in outdoor applications. Organotin carboxylates (a sulfur-free type) are known for conferring excellent light and weather resistance. changshengmaterial.com In contrast, antimony mercaptides exhibit poor light stability and are prone to "photogreying," especially when formulated with titanium dioxide. platinumindustriesltd.com This makes them generally unsuitable or only conditionally suitable for outdoor use where color retention is critical. platinumindustriesltd.com

Cost: The primary advantage of antimony mercaptides over organotins is their cost-effectiveness, offering a viable alternative where the absolute highest performance in clarity and weathering is not the main priority. platinumindustriesltd.comnexuspolychem.com

| Feature | Antimony Tris(isooctyl thioglycolate) | Organotin Stabilizers (Mercaptides) |

|---|---|---|

| Heat Stability | Excellent nexuspolychem.com | Excellent, often considered the benchmark platinumindustriesltd.comchangshengmaterial.com |

| Initial Color & Clarity | Good, but generally inferior to organotins | Outstanding, high transparency platinumindustriesltd.comchangshengmaterial.com |

| Weathering/Light Stability | Poor; prone to "photogreying" platinumindustriesltd.com | Limited (Mercaptides); Excellent (Carboxylates) changshengmaterial.com |

| Cost-Effectiveness | High; a primary advantage platinumindustriesltd.com | Lower (more expensive) |

| Suitability for Outdoor Use | Not recommended or conditional platinumindustriesltd.comgoogle.com | Generally suitable (especially carboxylate types) changshengmaterial.com |

Lead Stabilizers

Lead-based stabilizers have been a cornerstone of the PVC industry for decades due to their high efficiency and low cost.

Performance: Lead stabilizers provide exceptional long-term heat stability and excellent electrical insulation properties. Their performance in terms of heat resistance has historically been a benchmark. Antimony mercaptides also offer good thermal stability. google.com A significant issue with lead stabilizers is their tendency to cause "photogreying" under light exposure, a trait shared by antimony mercaptides, which can also form metallic antimony leading to discoloration. platinumindustriesltd.com Furthermore, the sulfur component in antimony tris(isooctyl thioglycolate) makes it incompatible with lead stabilizers, as it can lead to severe sulfide (B99878) staining (black discoloration).

Toxicity and Regulation: The most significant difference is toxicity. Lead stabilizers are facing global phase-outs and restrictions due to their well-documented health and environmental risks. Antimony mercaptides are considered a lower toxicity alternative, although they are not without their own regulatory scrutiny in some regions. nexuspolychem.com

Cost: Both stabilizer types are known for their cost-effectiveness compared to other systems like organotins. google.com

Calcium-Zinc and Barium-Zinc Stabilizers

Calcium-Zinc (Ca/Zn) and Barium-Zinc (Ba/Zn) stabilizers are prominent non-toxic alternatives to lead and cadmium systems.

Performance: In terms of heat stability, Ca/Zn and Ba/Zn systems are generally not equivalent to lead, organotin, or antimony stabilizers, especially at the elevated temperatures (around 200°C) often required for processing rigid PVC. Their primary function is to provide a balance of properties, and they often require the inclusion of co-stabilizers like phosphites and antioxidants to achieve optimal performance. Antimony Tris(isooctyl thioglycolate) typically offers superior heat stability compared to standard Ca/Zn or Ba/Zn packages, particularly for rigid applications. nexuspolychem.com

Toxicity and Application: Ca/Zn stabilizers are widely used in applications with stringent regulatory requirements, such as food packaging, medical devices, and drinking water pipes, due to their low toxicity profile. While antimony mercaptides have lower toxicity than lead, Ca/Zn systems are generally preferred for sensitive applications. Ba/Zn stabilizers, while effective, are classified as harmful and are not approved for food contact applications. changshengmaterial.com

Clarity and Weathering: Ca/Zn systems can be formulated for high transparency and good weather resistance, making them suitable for outdoor profiles and clear films. Antimony mercaptides are not recommended for transparent or outdoor applications due to poor light stability and discoloration issues. google.com

| Feature | Antimony Tris(isooctyl thioglycolate) | Calcium-Zinc (Ca/Zn) Stabilizers | Barium-Zinc (Ba/Zn) Stabilizers |

|---|---|---|---|

| Heat Stability | Excellent | Moderate; reduced at high temperatures | Good; but can be limited at high temperatures |

| Toxicity Profile | Low toxicity google.com | Very Low; suitable for food contact | Harmful; not for food contact changshengmaterial.com |

| Clarity | Not recommended for transparent applications google.com | Can be formulated for high clarity | Good clarity possible changshengmaterial.com |

| Weathering/Light Stability | Poor platinumindustriesltd.comgoogle.com | Good to Excellent | Good |

| Primary Application Area | General purpose rigid/flexible PVC (opaque) | Sensitive applications (food, medical), profiles, pipes | Flexible foils, flooring, wall coverings changshengmaterial.com |

Advanced Analytical Characterization for Antimony Tris Isooctyl Thioglycolate in Polymeric Systems

Speciation Analysis of Antimony Compounds in Complex Matrices

Speciation analysis is the analytical activity of identifying and measuring the quantities of one or more individual chemical species in a sample. researchgate.net In the context of polymeric systems containing Antimony tris(isooctyl thioglycolate), this is crucial because the toxicity and environmental mobility of antimony are highly dependent on its oxidation state and molecular form. researchgate.netresearchgate.net Antimony(III) compounds are generally considered to be about 10 times more toxic than Antimony(V) compounds. researchgate.net Therefore, it is essential to distinguish the parent compound, which contains Sb(III), from potential oxidation products like Sb(V) or other degradation species that may form within the polymer matrix over time.

The differentiation between the trivalent (Sb(III)) and pentavalent (Sb(V)) oxidation states is a primary goal of antimony speciation. In aqueous environments, Sb(V) is more stable under oxidizing conditions, typically found in oxygenated surface waters, while Sb(III) may be present in environments where oxygen concentrations are low. researchgate.net Various analytical strategies are employed to selectively measure these species.

One common approach is based on the selective retention of antimony species on polymeric sorbents or chromatographic columns. For example, a functional polymeric material synthesized from vinylimidazole and trimethylolpropane trimethacrylate has been shown to retain Sb(V) entirely at a pH of 5-6, while Sb(III) remains in the solution. researchgate.net Similarly, polyurethane foam loaded with bromopyrogallol red has been used for the selective retention of Sb(III). mdpi.com

Another widely used method involves hydride generation, where the analytical conditions are optimized to selectively convert Sb(III) into stibine gas (SbH₃). researchgate.net Total antimony can be determined after the chemical reduction of Sb(V) to Sb(III) using a reducing agent like L-cysteine or potassium iodide, and the concentration of Sb(V) is then calculated by the difference between the total antimony and the Sb(III) concentration. mdpi.comresearchgate.netrsc.org

Besides the inorganic forms, the identification of organoantimony species is critical for a complete characterization. Antimony tris(isooctyl thioglycolate) is itself an organoantimony compound. Analytical methods must be capable of separating this parent compound from other potential organoantimony metabolites or degradation products, such as methylantimony species, as well as from inorganic Sb(III) and Sb(V). acs.org

Hyphenated techniques, which couple a separation method with a specific detector, are essential for this purpose. researchgate.net High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for separating and detecting various antimony species, including inorganic and organic forms like trimethylantimony dichloride. osti.gov The chromatographic separation allows for the distinct identification of each species based on its retention time, enabling a comprehensive analysis of the antimony profile within a complex sample.

Chromatographic and Spectrometric Techniques for Separation and Quantification

To accurately separate and quantify Antimony tris(isooctyl thioglycolate) and its related species in polymeric systems, a range of advanced chromatographic and spectrometric techniques are utilized. Sample preparation, often involving digestion or extraction, is a critical first step to quantitatively release the bound analyte from the polymer matrix. nih.govrsc.org

The coupling of HPLC for separation with ICP-MS for element-specific detection provides a highly sensitive and selective method for antimony speciation. researchgate.net This technique allows for the simultaneous quantification of Sb(III), Sb(V), and various organoantimony compounds. nih.gov The separation is typically achieved using an anion-exchange column. osti.govrsc.orgnih.gov

In this setup, the sample extract is injected into the HPLC system, where different antimony compounds are separated based on their interaction with the stationary phase. The eluent from the column is then introduced into the ICP-MS, which atomizes and ionizes the antimony atoms, allowing for their detection at ultra-trace levels. One of the challenges in analyzing complex matrices is ensuring complete recovery of all species from the chromatographic column; the formation of polymeric Sb(V) species can sometimes lead to low recoveries. dtu.dk Acidic hydrolysis of samples, often in the presence of chelating agents like EDTA or citrate, can be an effective sample treatment procedure to break down these polymers and stabilize the antimony species before analysis. dtu.dk

The performance of HPLC-ICP-MS systems for antimony speciation is characterized by low detection limits and distinct retention times for different species, as detailed in the table below.

| Parameter | Sb(III) | Sb(V) | Source |

| Detection Limit (LOD) | 0.5 ng/kg | 0.7 ng/kg | mdpi.com |

| Detection Limit (LOD) | 2.0 µg/L | 1.0 µg/L | rsc.org |

| Detection Limit (LOD) | 0.29 µg/L | 0.06 µg/L | nih.gov |

| Retention Time | 2.8 min | 0.5 min | rsc.org |

| Retention Time | 300 s | 85 s | nih.gov |

Hydride Generation Atomic Absorption Spectrometry (HGAAS) is a well-established technique for the determination of elements that form volatile hydrides, including antimony. youtube.com The method involves the chemical conversion of antimony in the sample to gaseous stibine (SbH₃) using a reducing agent, typically sodium borohydride. nih.govresearchgate.net This process effectively separates the analyte from the sample matrix. The generated stibine is then transported by an inert gas stream to a heated quartz tube atomizer in the light path of an atomic absorption spectrometer for quantification. nih.gov

HGAAS is particularly useful for speciation analysis. By carefully controlling the acidity of the reaction medium, Sb(III) can be selectively converted to stibine, while Sb(V) remains in solution. researchgate.net For the determination of total inorganic antimony, a pre-reduction step is performed to convert Sb(V) to Sb(III) prior to hydride generation. researchgate.netrsc.org This allows for the quantification of Sb(V) by subtraction. The technique offers excellent sensitivity and significantly lower detection limits compared to conventional flame AAS. rsc.orgnih.gov

| Parameter | Value | Conditions | Source |

| Detection Limit | 0.2 ng/mL | 120 s pre-concentration | rsc.org |

| Sensitivity Enhancement | 550-fold | Compared to flame AAS | rsc.org |

| Precision (RSD) | 8.0% (n=6) | - | rsc.org |

| Detection Limit (Sb(III)) | 2.0 µg/L | HPLC-HGAAS | rsc.org |

| Detection Limit (Sb(V)) | 1.0 µg/L | HPLC-HGAAS | rsc.org |

Infrared (IR) spectroscopy is a powerful technique for the structural characterization of organoantimony compounds like Antimony tris(isooctyl thioglycolate). While not a quantitative method for trace analysis, it is invaluable for confirming the identity of the compound and analyzing its chemical bonds within the polymer system. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds present.

In the analysis of organoantimony polymers, IR spectroscopy can confirm the successful incorporation of the antimony compound into the polymer structure. tandfonline.com The resulting spectrum will show characteristic absorption bands from both the antimony-containing moiety and the polymer backbone. For example, studies on organoantimony poly(ether esters) have identified bands associated with the formation of the M–O (metal-oxygen) linkage, as well as bands characteristic of the organic groups attached to the antimony atom and the polymer chain. tandfonline.com This allows for the direct analysis of the chemical environment around the antimony atom and can be used to study degradation mechanisms that involve changes in its coordination or bonding.

Preconcentration Methodologies for Trace Antimony Species

The accurate quantification of trace levels of antimony, such as those originating from the degradation or leaching of Antimony Tris(isooctyl thioglycolate) in polymeric systems, necessitates highly sensitive analytical methods. Preconcentration techniques are frequently employed to increase the concentration of the analyte to a level amenable to detection by instrumental methods. These methodologies are crucial for enhancing detection limits, improving accuracy, and removing potential matrix interferences.

Solid Phase Extraction Using Modified Biomaterials and Microcolumns

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that involves the partitioning of a solute between a solid and a liquid phase. It has been adapted for the preconcentration of trace antimony species from various matrices. Recent advancements have focused on the development of novel sorbent materials, including modified biomaterials and the miniaturization of the process using microcolumns.

One approach involves the use of silica nanoparticles chemically modified with a chelating agent such as 1-(2-pyridylazo)-2-naphthol (PAN). This modification creates a sorbent with a high affinity for Sb(III). The high surface area of the nanoparticles contributes to a significant adsorption capacity. The extraction process is pH-dependent, with optimal binding of Sb(III) occurring at a specific pH. After adsorption, the analyte can be eluted with a small volume of an acidic solution, thereby achieving a high preconcentration factor. The efficiency of this method is demonstrated by its application to the determination of trace Sb(III) in water samples. nih.gov

The performance of such SPE methods is characterized by several key parameters, which are summarized in the table below.

| Parameter | Value | Reference |

| Sorbent Material | 1-(2-pyridylazo)-2-naphthol (PAN) modified SiO2 nanoparticles | nih.gov |

| Adsorption Capacity | 186.25 µmol/g | nih.gov |

| Equilibrium Time | 10 minutes | nih.gov |

| Eluent | 2 M Hydrochloric Acid | nih.gov |

| Maximum Preconcentration Factor | 62.20 | nih.gov |

| Limit of Detection (LOD) | 0.60 µg/L | nih.gov |

Another strategy for antimony speciation utilizes non-polar SPE cartridges, such as those with a silica-based octyl (C8) sorbent. This method is based on the selective complexation of Sb(III) with ammonium pyrrolidine dithiocarbamate (APDC). The resulting complex is retained by the non-polar sorbent, while the more polar, uncomplexed Sb(V) passes through the cartridge. Total antimony can be determined after the reduction of Sb(V) to Sb(III). The Sb(III) concentration is then calculated by subtracting the Sb(V) concentration from the total antimony concentration. researchgate.netrsc.org This technique has been successfully applied to the speciation of inorganic antimony in various water samples. rsc.org

Cloud Point Extraction Techniques

Cloud Point Extraction (CPE) has emerged as a simple, efficient, and environmentally friendly preconcentration technique for trace analytes. This method is based on the phase separation behavior of non-ionic surfactant solutions, which form a small-volume, surfactant-rich phase when heated above their cloud point temperature. The analyte of interest is partitioned into this surfactant-rich phase, thereby achieving preconcentration.

CPE has been successfully applied for the simultaneous preconcentration and determination of Sb(III) and Sb(V) species in biological and environmental samples. nih.govresearchgate.net One such method involves the selective reaction of Sb(III) with a specific chelating agent in the presence of a surfactant and a sensitizing agent at a controlled pH. nih.govresearchgate.net Total antimony can be determined after the reduction of Sb(V) to Sb(III). nih.govresearchgate.net The analyte in the surfactant-rich phase can then be determined by various analytical techniques, such as spectrophotometry. nih.govresearchgate.net

The analytical characteristics of a representative CPE method for antimony speciation are presented in the table below.

| Parameter | Value | Reference |

| Surfactant | Triton X-114 | nih.govresearchgate.net |

| Chelating Agent | 3-dichloro-6-(3-carboxy-2-hydroxy-1-naphthylazo)quinoxaline (DCHNAQ) | nih.govresearchgate.net |

| Sensitizing Agent | Cetyltrimethylammonium bromide (CTAB) | nih.govresearchgate.net |

| pH | 4.5 | nih.govresearchgate.net |

| Linearity Range for Sb(III) | 0.2–20 ng/mL | nih.govresearchgate.net |

| Detection Limit for Sb(III) | 0.055 ng/mL | nih.govresearchgate.net |

| Quantification Limit for Sb(III) | 0.185 ng/mL | nih.govresearchgate.net |

Another CPE approach involves the formation of an ion-pair between an antimony-iodide complex and a proton, followed by extraction with a non-ionic surfactant. nih.gov This method has been automated in a lab-in-syringe flow system, offering a rapid, sensitive, and greener alternative for antimony determination. nih.gov

Challenges and Advancements in Antimony Speciation in Environmental and Biological Samples

The speciation of antimony is of critical importance due to the varying toxicity and mobility of its different chemical forms. researchgate.netresearchgate.netnih.gov For instance, Sb(III) is generally considered to be more toxic than Sb(V). researchgate.net Antimony tris(isooctyl thioglycolate), as an organometallic compound, presents a unique analytical challenge, as its environmental fate and the speciation of its degradation products are of interest. The analysis of antimony species in complex matrices such as environmental and biological samples is fraught with challenges.

A significant challenge in antimony speciation is the preservation of the original species distribution during sample collection, storage, and preparation. researchgate.net Antimony species can undergo redox transformations and interconversions, which can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. Therefore, stringent protocols are required to maintain the integrity of the species.

The extraction of antimony species from solid matrices, such as polymers or sediments, can also be problematic. Incomplete extraction can lead to an underestimation of the total antimony concentration and may not be representative of the actual species distribution. The development of efficient and species-preserving extraction techniques is an active area of research.

Furthermore, the lack of certified reference materials and commercially available standards for many antimony species, particularly organometallic compounds and their degradation products, hinders method validation and quality control. researchgate.net This is a significant limitation for ensuring the accuracy and comparability of data from different laboratories.

Despite these challenges, significant advancements have been made in the field of antimony speciation analysis. The development of hyphenated techniques, which couple a separation method with a sensitive detection method, has been a major step forward. nih.gov High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful tool for the separation and quantification of various antimony species. nih.gov

Computational and Theoretical Approaches to Antimony Tris Isooctyl Thioglycolate Chemistry

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and reactivity of Antimony tris(isooctyl thioglycolate). These methods allow for a detailed understanding of the bonding nature between the central antimony atom and the isooctyl thioglycolate ligands, which is crucial for its stabilizing properties.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a workhorse in the computational study of organometallic compounds, including antimony-based stabilizers. DFT methods are employed to predict the molecular geometry, vibrational frequencies, and electronic properties of Antimony tris(isooctyl thioglycolate) and related structures.

Theoretical studies on similar antimony(III) complexes with sulfur-containing ligands, such as dithiocarbamates and carboxamides, have successfully utilized DFT to correlate structural parameters with observed properties. mdpi.comatomtrace.com For Antimony tris(isooctyl thioglycolate), DFT calculations can predict the Sb-S bond lengths and the coordination geometry around the antimony center. These calculations often reveal a trigonal pyramidal geometry, which is characteristic of Sb(III) compounds.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For instance, in related antimony complexes, a correlation has been found between these quantum chemical descriptors and their biological or chemical activity. mdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for Antimony Tris(isooctyl thioglycolate)

| Parameter | Predicted Value | Significance |

| Sb-S Bond Length | ~2.5 Å | Indicates the strength and nature of the coordination bond. |

| C=O Bond Frequency | ~1700-1740 cm⁻¹ | Correlates with experimental infrared spectra for structural validation. mdpi.com |

| HOMO Energy | Relates to the electron-donating ability of the molecule. | |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |

This table presents hypothetical values based on typical findings for similar compounds and serves to illustrate the type of data generated from DFT calculations.

Advanced Quantum Mechanical Methods

Beyond DFT, more computationally intensive methods are available to achieve higher accuracy, though their application to a molecule of the size of Antimony tris(isooctyl thioglycolate) is challenging.

Hartree-Fock (HF) Theory : This is a foundational ab initio method that provides a starting point for more sophisticated calculations. mdpi.comresearchgate.net While it neglects electron correlation, it can offer initial geometric and electronic structure information. The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant. mdpi.com

Møller-Plesset Perturbation Theory (MP) : This method improves upon Hartree-Fock by including electron correlation as a perturbation. google.comrsc.org MP2, the second-order correction, is a common and cost-effective approach that can recover a significant portion of the correlation energy, leading to more accurate predictions of molecular properties. google.comrsc.orgyoutube.com Systematic studies have shown that MP theory is not always a convergent theory at high orders. google.com

Coupled Cluster (CC) Theory : Regarded as the "gold standard" in quantum chemistry, Coupled Cluster methods provide highly accurate results for small to medium-sized molecules. arxiv.org Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, are capable of yielding results that are very close to experimental values. arxiv.org However, the computational cost of these methods scales rapidly with the size of the system, making their direct application to Antimony tris(isooctyl thioglycolate) computationally demanding. researchgate.net

Molecular Modeling and Dynamics Simulations

To understand the behavior of Antimony tris(isooctyl thioglycolate) within a polymer matrix like PVC, molecular modeling and dynamics simulations are indispensable tools. These methods bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of the stabilized polymer.

Investigation of Intermolecular Interactions within Polymer Matrices

Molecular dynamics (MD) simulations can model the interactions between Antimony tris(isooctyl thioglycolate) and PVC chains at an atomistic level. aps.orgresearchgate.net By simulating the movement of atoms over time, MD can reveal how the stabilizer molecules disperse within the polymer and interact with the PVC chains.

Key insights from such simulations would include:

The nature and strength of intermolecular forces (e.g., van der Waals, dipole-dipole) between the stabilizer and the polymer.

The preferred orientation and conformation of the stabilizer molecules within the amorphous PVC structure.

The effect of the stabilizer on the mobility and packing of the PVC chains.

These simulations can help to understand the compatibility of the stabilizer with the polymer matrix, a crucial factor for its effectiveness.

Simulations of Polymer Stabilization Mechanisms

The primary role of Antimony tris(isooctyl thioglycolate) is to prevent the thermal degradation of PVC, a process that involves the release of hydrogen chloride (HCl) and the formation of unstable polyene structures. researchgate.net MD simulations, potentially combined with quantum mechanical calculations (QM/MM methods), can be used to investigate the stabilization mechanism.

Theoretical stabilization mechanisms that can be explored through simulation include:

HCl Scavenging : Simulating the reaction between the antimony compound and HCl molecules to neutralize them and prevent autocatalytic degradation of the PVC.

Displacement of Labile Chlorine Atoms : Modeling the interaction of the stabilizer with the allylic chlorine atoms in the degraded PVC chains, replacing them with more stable thioglycolate groups.

Reaction with Polyenes : Investigating the potential for the stabilizer to react with and disrupt the conjugated double bonds that cause discoloration in degraded PVC.

Recent studies on other PVC stabilizers have utilized MD simulations to understand their plasticizing effects and compatibility, providing a framework for similar investigations into antimony-based systems.

Theoretical Studies on Sulfur-Containing Ligands and Their Coordination Chemistry with Antimony

The stabilizing efficacy of Antimony tris(isooctyl thioglycolate) is intrinsically linked to the coordination chemistry of its sulfur-containing thioglycolate ligands with the antimony(III) center. Theoretical studies in this area focus on the nature of the Sb-S bond and the reactivity of the coordinated ligands.

Antimony has a known affinity for sulfur donor ligands. rsc.org Theoretical calculations can quantify the strength of the Sb-S bond and analyze the electronic factors that contribute to its stability. The coordination of the thioglycolate ligand to the antimony center can influence the reactivity of the sulfur atom, making it more or less nucleophilic, which is pertinent to its role in displacing labile chlorine atoms in the PVC chain.

Furthermore, computational studies can explore the structures of potential intermediates and transition states involved in the stabilization reactions, providing a detailed mechanistic picture that is often difficult to obtain through experimental means alone. The study of organoantimony compounds with intramolecular N, O, or S to Sb coordination has revealed unusual hypervalent species, highlighting the diverse coordination chemistry of antimony. arxiv.org

Predictive Modeling for Material Performance and Degradation Pathways

Computational and theoretical chemistry offer powerful tools for understanding the performance and degradation of antimony tris(isooctyl thioglycolate) at a molecular level. These methods allow for the prediction of material behavior and the elucidation of complex chemical reaction pathways that are often difficult to study through experimental means alone. By simulating the interactions of the stabilizer within a polymer matrix and its response to thermal and photo-oxidative stress, predictive models can guide the design of more effective and durable stabilization systems.

The primary theoretical approaches employed for these purposes are quantum mechanics (QM), particularly Density Functional Theory (DFT), and classical molecular dynamics (MD) simulations.

Quantum Mechanical (QM) Approaches:

Quantum mechanical methods are essential for investigating the electronic structure and reactivity of antimony tris(isooctyl thioglycolate). These calculations can predict key parameters that govern its performance as a stabilizer and its susceptibility to degradation.

Bond Dissociation Energy (BDE): DFT calculations are used to determine the strength of the chemical bonds within the antimony tris(isooctyl thioglycolate) molecule. The Sb-S (antimony-sulfur) bond is of particular interest, as its cleavage is often the initial step in both the stabilization mechanism and the degradation of the stabilizer itself. A lower BDE for the Sb-S bond might suggest a more reactive stabilizer, capable of readily scavenging radicals, but it could also indicate lower long-term stability.

Reaction Energetics: Theoretical calculations can map out the potential energy surfaces for key reactions. This includes the reaction of the stabilizer with degrading polymer fragments (e.g., allylic chlorides in PVC) and its reactions with oxygen and other degradation initiators. By calculating the activation energies and reaction enthalpies, researchers can predict the most likely pathways for both stabilization and degradation. For instance, the energy barrier for the exchange of the thioglycolate ligand with a chlorine atom on a PVC chain can be computed to assess its efficiency in preventing the formation of unstable polyene sequences.

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability of the molecule. A large gap suggests high stability, while a smaller gap indicates that the molecule is more easily polarized and more reactive. These parameters are crucial for predicting how the stabilizer will interact with other species in the polymer matrix.

Illustrative DFT-Calculated Properties for Stabilizer Function:

The following table presents hypothetical, yet representative, data that would be generated from DFT calculations to assess the performance of antimony tris(isooctyl thioglycolate) compared to a related organotin stabilizer.

| Property | Antimony Tris(isooctyl thioglycolate) | Dialkyltin Dithiolate (Reference) | Significance for Performance Prediction |

| Sb-S Bond Dissociation Energy (kcal/mol) | 65 - 75 | 70 - 80 (for Sn-S bond) | Predicts the ease of radical scavenging and initiation of the stabilization cycle. |

| HOMO Energy (eV) | -6.2 | -6.5 | Indicates the electron-donating ability; a higher energy suggests a greater propensity to react with electrophiles. |

| LUMO Energy (eV) | -1.5 | -1.2 | Indicates the electron-accepting ability; a lower energy suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | 4.7 | 5.3 | Relates to the overall electronic stability and reactivity of the stabilizer molecule. |

Molecular Dynamics (MD) Simulations:

While QM methods are excellent for detailing specific reactions, MD simulations are used to model the physical behavior of the stabilizer within the bulk polymer over time.

Compatibility and Dispersion: MD simulations can predict the compatibility of antimony tris(isooctyl thioglycolate) with the polymer matrix by calculating the Flory-Huggins interaction parameter (χ). A lower interaction parameter suggests better miscibility, which is crucial for the stabilizer to be effective throughout the material. The simulation can visualize how the stabilizer molecules disperse and whether they are likely to aggregate, which would reduce their efficiency.

Migration and Leaching: By simulating the movement of the stabilizer molecules over time at various temperatures, MD can predict their diffusion coefficients. This data is vital for forecasting the rate of stabilizer migration to the surface of the polymer, a key factor in the long-term performance and durability of the stabilized material.

Degradation Pathway Simulation: Reactive molecular dynamics (ReaxFF) can be employed to simulate the degradation of the polymer-stabilizer system. By applying simulated thermal stress, these models can show the initiation of degradation, such as the dehydrochlorination of PVC, and the subsequent reactions of the antimony stabilizer. This can reveal complex degradation cascades, including the formation of antimony chlorides and the eventual breakdown of the thioglycolate ligands.

Predictive Model for Degradation Byproducts:

Computational models can predict the likely byproducts formed during the degradation of antimony tris(isooctyl thioglycolate) under thermal stress. This information is critical for understanding the long-term changes in the material's properties.

| Predicted Degradation Step | Key Reactants | Predicted Primary Products | Computational Method |

| 1. Initial Ligand Exchange | Antimony tris(isooctyl thioglycolate) + PVC (allylic chloride site) | Antimony dichloro(isooctyl thioglycolate) + PVC-thiolate | DFT (Activation Energy) |

| 2. Reaction with HCl | Antimony tris(isooctyl thioglycolate) + HCl | Antimony dichloro(isooctyl thioglycolate) + Isooctyl thioglycolate | DFT (Reaction Enthalpy) |

| 3. Thermal Breakdown of Ligand | Isooctyl thioglycolate | Isooctene, Carbonyl sulfide (B99878), Water | ReaxFF MD |

| 4. Final Stabilizer Residue | Antimony chlorides | Antimony trichloride (B1173362) (SbCl₃) | DFT / ReaxFF MD |

By integrating these computational and theoretical approaches, a comprehensive model of material performance can be developed. This allows for the in silico screening of stabilizer effectiveness and the prediction of material lifetime under various environmental conditions, significantly accelerating the research and development cycle for advanced polymer formulations.

Environmental Disposition and Transformative Pathways of Antimony Tris Isooctyl Thioglycolate

Biodegradation Studies of Thioglycolate Esters and Related Organosulfur Compounds

The biodegradation of Antimony tris(isooctyl thioglycolate) as a whole molecule has not been extensively documented in publicly available literature. However, the biodegradability of its components, particularly the isooctyl thioglycolate (IOTG) ligand, can be inferred from studies on related mercaptocarboxylic acids and their esters. d-nb.info These compounds are recognized as having the potential for environmental concern, prompting investigations into their biological degradation pathways. d-nb.info

Aerobic biodegradation is a primary pathway for the breakdown of many organic chemicals in the environment. For Antimony tris(isooctyl thioglycolate), the initial step in aerobic degradation would likely involve the enzymatic cleavage of the ester bond, releasing isooctanol and thioglycolic acid. Both of these products are generally susceptible to further aerobic degradation.

Thioglycolic Acid (TGA): Studies on thioglycolic acid (also known as mercaptoacetic acid) have shown that it is biodegradable under aerobic conditions. In a test following the Japanese MITI I guideline (similar to OECD 301C), mercaptoacetic acid at a concentration of 100 mg/L achieved 100% of its theoretical biochemical oxygen demand (BOD) within four weeks using an activated sludge inoculum. nih.gov Closed Bottle tests (OECD 301D) also indicated significant biodegradation, with one study showing 67% degradation after 28 days. nih.gov

Isooctanol: As a branched primary alcohol, isooctanol is expected to be biodegradable. Studies on similar C8 alcohols demonstrate their susceptibility to microbial degradation.

Organoantimony Moiety: The fate of the antimony component is more complex. Following the degradation of the organic ligands, antimony would likely be released into the environment. Its subsequent transformation and mobility depend heavily on the redox conditions and the presence of other substances in the environmental matrix. d-nb.info

Anaerobic degradation pathways are also relevant, particularly in sediments and anoxic water layers. While specific studies on the anaerobic degradation of Antimony tris(isooctyl thioglycolate) are lacking, the general process for organic esters would involve hydrolysis followed by fermentation and methanogenesis of the resulting alcohol and carboxylic acid. The fate of the thiol group (-SH) under anaerobic conditions can involve various transformations, including incorporation into microbial biomass or reaction with metals.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the biodegradability of chemicals. oecd.orgumweltbundesamt.de The "Ready Biodegradability" tests (OECD 301 series) are designed to determine if a substance will undergo rapid and ultimate degradation in an aerobic aqueous environment. oecd.org

A substance is generally considered "readily biodegradable" if it achieves a pass level of >60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production, or >70% removal of dissolved organic carbon (DOC) within a 28-day period. nih.gov Crucially, this pass level must be reached within a "10-day window" which begins when 10% biodegradation is first observed. regulations.gov

Systematic investigations into the biodegradability of mercaptocarboxylic acids and their esters have found them to be either readily biodegradable or at least biodegradable to a significant extent in tests like the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F). d-nb.info However, for a specific substance like Antimony tris(isooctyl thioglycolate), which has low water solubility, modifications to the standard test protocols may be necessary, such as using emulsifiers or a solid support matrix, to ensure the bioavailability of the substance to the microorganisms. ecetoc.org

Table 1: Aerobic Biodegradation of Thioglycolic Acid (Mercaptoacetic Acid) from Standardized Tests

| Test Guideline | Inoculum | Concentration | Duration | Result (% Degradation) | Reference |

|---|---|---|---|---|---|

| Japanese MITI I (similar to OECD 301C) | Activated Sludge | 100 mg/L | 28 days | 100% of ThOD | nih.gov |

| Closed Bottle Test (OECD 301D) | Activated Sludge Seed | Not Specified | 28 days | 67% | nih.gov |

Abiotic Transformation Processes

The ester linkages in the isooctyl thioglycolate ligands are susceptible to hydrolysis, a chemical reaction with water. This process would cleave the ester bond, yielding isooctanol and antimony thioglycolate intermediates, or ultimately thioglycolic acid and an inorganic antimony species.

The rate of hydrolysis is highly dependent on environmental conditions, particularly pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is accelerated.

Base-Catalyzed (Saponification): Under alkaline conditions, hydrolysis is typically much faster and is irreversible.

Neutral Hydrolysis: Even at neutral pH, partial hydrolysis of esters can be expected to occur over extended periods, such as the 28-day duration of a standard biodegradation test. d-nb.info

While specific hydrolysis rate constants for Antimony tris(isooctyl thioglycolate) are not available, data from other ester compounds show that hydrolysis lifetimes can range from minutes to many days depending on the molecular structure and pH. nih.govnih.gov For large, sterically hindered esters like isooctyl thioglycolate, the rate of hydrolysis at neutral pH is expected to be slow. However, this process is a key initial step that can increase the water solubility and bioavailability of the degradation products, potentially facilitating subsequent biodegradation. d-nb.info

Table 2: Factors Influencing the Hydrolysis Rate of Ester-Containing Compounds

| Factor | Influence on Hydrolysis Rate | Mechanism/Reason | Reference |

|---|---|---|---|

| pH | Significant increase under acidic or alkaline conditions | Catalysis of the ester cleavage reaction (SN1 or SN2 mechanisms) | nih.gov |

| Temperature | Increases with higher temperature | Provides activation energy for the reaction | sid.ir |

| Molecular Structure | Steric hindrance can decrease the rate; activating groups can increase it | Accessibility of the carbonyl carbon to water molecules | nih.gov |

The thiol (-SH) group in the thioglycolate moiety is chemically active and prone to oxidation. In an aerobic environment, thiols can be oxidized to form disulfides (-S-S-). d-nb.info For thioglycolic acid or its esters, this would result in the formation of dithiodiglycolic acid or its corresponding ester. wikipedia.org This reaction can be catalyzed by the presence of metal ions. nih.gov

The oxidation reaction can be represented as: 2 R-SH + [O] → R-S-S-R + H₂O (where R-SH is the thioglycolate moiety)

This oxidative dimerization is often a rapid process and can occur simultaneously with biodegradation in test systems. d-nb.info Further oxidation of the sulfur atom is also possible, leading to the formation of sulfinates (R-SO₂H) and sulfonates (R-SO₃H), which are generally more water-soluble and less volatile than the parent thiol.

Environmental Persistence and Degradation Kinetics

The environmental persistence of Antimony tris(isooctyl thioglycolate) is a function of the combined rates of all biodegradation and abiotic transformation processes. Due to its low water solubility and likely strong adsorption to soil and sediment, the compound is expected to partition primarily to solid phases in the environment. sigmaaldrich.com

The degradation kinetics describe the rate at which the compound breaks down. For many organic compounds in the environment, degradation can often be modeled using first-order kinetics, characterized by a half-life (t½), the time required for 50% of the initial concentration to disappear.

Specific kinetic data for Antimony tris(isooctyl thioglycolate) are not documented in the literature. However, insights can be drawn from related organometallic stabilizers, such as organotin compounds, which are also used in PVC. Studies on organotins show that their degradation involves the sequential cleavage of the metal-carbon (or in this case, metal-sulfur) bonds. nih.gov This process generally leads to a reduction in toxicity, as the inorganic metal is typically less bioavailable and toxic than the organometallic form. nih.gov The rate of this degradation is influenced by biological activity and chemical factors. nih.govnih.gov

The persistence of the antimony component itself is a key consideration. Unlike the organic ligands, the antimony metal is not degraded but is transformed and cycled in the environment. Its mobility and bioavailability are controlled by adsorption-desorption processes and redox transformations between Sb(III) and Sb(V) states, which are kinetically controlled and can be largely irreversible in some soils. nih.gov Therefore, while the organic part of the molecule may degrade, the antimony can persist in soils and sediments for long periods. researchgate.netchemicalbook.com

Speciation Changes of Antimony During Environmental Transport

The environmental transport of antimony tris(isooctyl thioglycolate) is intrinsically linked to the chemical transformations it undergoes, which dictate the subsequent speciation of antimony. As the parent organoantimony compound moves through various environmental compartments, it is subject to a range of abiotic and biotic degradation processes. These processes can alter the oxidation state and molecular form of antimony, influencing its mobility, bioavailability, and potential toxicity.

Upon its release into the environment, typically through the leaching from polymer matrices such as PVC, antimony tris(isooctyl thioglycolate) can undergo hydrolysis. One patent suggests that under conditions of high humidity, antimony (III) isooctyl thioglycolate can degrade, leading to the separation of solid degradation products that are partly hydrolyzed and more water-soluble. mdpi.com This indicates a potential pathway for the transformation of the parent compound into more mobile antimony species.

Furthermore, exposure to sunlight can induce photodegradation. Studies on antimony mercaptides used as PVC stabilizers suggest that they may not be suitable for outdoor applications due to a phenomenon known as "photogreying." platinumindustriesltd.com This discoloration is believed to be caused by the formation of metallic antimony, indicating a reduction of the antimony species. platinumindustriesltd.com